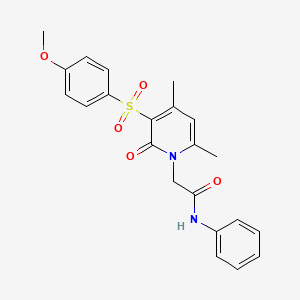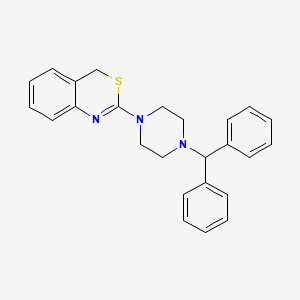![molecular formula C20H22BrFN2O B2734353 3-(4-Fluorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1104738-06-8](/img/structure/B2734353.png)
3-(4-Fluorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C20H22BrFN2O and its molecular weight is 405.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Properties and Fluorescent Applications
- Solvent-Sensitive Charge-Transfer and Fluorescent Properties : A study by Li et al. (2009) explored the photophysical properties of a thiazole-conjugated pyridinium complex, demonstrating solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. This research underscores the potential of pyridinium-based compounds in developing fluorescent materials sensitive to environmental changes, such as solvent polarity (Li et al., 2009).
- Fluorescent Property Enhancement by Hydroxymethyl Group : Velázquez-Olvera et al. (2012) synthesized 3-hydroxymethyl imidazo[1,2-a]pyridines and evaluated their fluorescence emission, finding that the hydroxymethyl group acts as a fluorescence intensity enhancer. This highlights the role of specific functional groups in modulating the fluorescent properties of imidazo[1,2-a]pyridines, with implications for their use as biomarkers or photochemical sensors (Velázquez-Olvera et al., 2012).
Synthesis and Biological Activity
- Novel Antifolate Inhibitor with Potential Antitumor Activity : Wang et al. (2011) synthesized a pyrrolo[2,3-d]pyrimidine antifolate with a thienoyl side chain, demonstrating selective inhibition of cell proliferation and potent antitumor activity in vitro and in vivo. The study's findings suggest the compound's mechanism of action involves selective membrane transport and inhibition of key enzymes, offering insights into the design of new antitumor agents (Wang et al., 2011).
Chemical Synthesis and Ligand Design
- Metal-Catalyzed Cross-Coupling for Fluorescent Emission : Shibahara et al. (2009) described the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines using metal-catalyzed cross-coupling reactions, which resulted in compounds with varied fluorescent emissions. This methodological advancement aids in the design of fluorescent molecules for potential applications in sensing and imaging (Shibahara et al., 2009).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2O.BrH/c1-15-5-4-6-18(13-15)22-14-20(24,16-8-10-17(21)11-9-16)23-12-3-2-7-19(22)23;/h4-6,8-11,13,24H,2-3,7,12,14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGWZAXREGSUJM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2734273.png)

![2-Ethyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2734278.png)

![3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2734283.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate](/img/structure/B2734284.png)
![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2734286.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide](/img/structure/B2734290.png)

![5-[(Pentachlorophenoxy)methyl]-2-furoic acid](/img/structure/B2734292.png)
![4-((1H-imidazol-1-yl)methyl)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzamide](/img/structure/B2734293.png)
